2-Bromo-1-(2-chloropyridin-4-yl)ethanone
Description
Contemporary Significance in Chemical Research
The contemporary relevance of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone in chemical research stems from its role as a key synthetic precursor. The molecule contains two primary reactive sites: the electrophilic carbon of the carbonyl group and the adjacent carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. mdpi.comnih.gov This dual reactivity is characteristic of α-haloketones, a class of compounds widely recognized for their utility in constructing diverse heterocyclic systems, some of which exhibit significant biological activity. taylorandfrancis.comresearchgate.netnih.gov
The 2-chloropyridine (B119429) moiety within the structure is of particular importance. Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and agrochemistry. innospk.comwikipedia.org Specifically, 2-chloropyridine serves as a crucial intermediate for a range of commercial products, including fungicides, insecticides, antihistamines, and antiarrhythmics. innospk.comwikipedia.orgyufengchemicals.com Research has shown that 2-chloropyridine derivatives are valuable in the development of pharmaceuticals targeting cancer and neurological disorders. yufengchemicals.comnih.gov For example, they have been incorporated into molecules designed to inhibit enzymes essential for cancer cell survival and to modulate neurotransmitter systems. yufengchemicals.com
Consequently, this compound is employed by researchers as a strategic starting material to synthesize more elaborate molecules that may possess therapeutic or agrochemical properties. yufengchemicals.com Its functional groups allow for a variety of chemical transformations, such as alkylation and cyclocondensation reactions, enabling the expansion of chemical libraries for drug discovery and the development of new functional materials. yufengchemicals.comresearchgate.net
Historical Context of Related Pyridine Derivatives in Synthesis
The study of pyridine and its derivatives has a rich history that underpins modern heterocyclic chemistry. The parent compound, pyridine, was first isolated from coal tar in 1846 by the Scottish chemist Thomas Anderson. slideserve.com Its aromatic structure, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was correctly proposed by Wilhelm Körner (1869) and James Dewar (1871). slideserve.comwikipedia.org The first laboratory synthesis of this heteroaromatic compound was achieved by William Ramsay in 1876. slideserve.comwikipedia.org
The synthesis of substituted pyridines, which is more directly relevant to compounds like this compound, gained significant momentum with the work of Arthur Rudolf Hantzsch. In 1881, Hantzsch developed a multicomponent reaction that provided a versatile method for preparing dihydropyridines, which could then be oxidized to form the corresponding pyridine derivatives. wikipedia.orgacs.orgwikipedia.orgbritannica.com The Hantzsch pyridine synthesis remains a foundational method in organic chemistry and has been instrumental in the development of pharmaceuticals, such as the calcium channel blocker nifedipine. acs.orgwikipedia.org
Another landmark contribution came from the Russian chemist Aleksei Chichibabin, who in 1914 discovered a method for the direct amination of pyridine to produce 2-aminopyridine (B139424). wikipedia.orgslideshare.netslideshare.netthefreedictionary.com The Chichibabin reaction provided an efficient route to an important class of pyridine derivatives that are valuable synthetic intermediates. scientificupdate.comresearchgate.net The growing importance of pyridine derivatives was further solidified in the 1930s with the recognition of niacin (nicotinic acid, a pyridine derivative) as a vital nutrient for preventing pellagra, a disease characterized by dermatitis and dementia. slideserve.com This discovery highlighted the biological significance of the pyridine scaffold and spurred further research, leading to its incorporation into countless bioactive molecules and functional materials over the subsequent decades. slideserve.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-chloropyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-6(11)5-1-2-10-7(9)3-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWBRLWSWBQIBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587351 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23794-16-3 | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1-(2-chloropyridin-4-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone
Established Synthetic Routes to 2-Bromo-1-(2-chloropyridin-4-yl)ethanone
The preparation of this compound can be achieved through various synthetic pathways, primarily involving the direct bromination of a suitable pyridine (B92270) precursor or through more elaborate multi-step sequences.
Bromination Reactions of Pyridine Precursors
A common and direct approach to synthesize this compound is the α-bromination of 2-chloro-4-acetylpyridine. This reaction specifically targets the methyl group adjacent to the carbonyl, introducing a bromine atom to yield the desired product. Various brominating agents can be employed for this transformation.
One effective method utilizes pyridine hydrobromide perbromide as the brominating agent. nih.gov This reagent offers advantages in terms of safety and handling compared to liquid bromine. The reaction is typically carried out in a suitable solvent, such as acetic acid, and may require heating to proceed at an optimal rate. nih.gov The general reaction scheme is as follows:
2-chloro-4-acetylpyridine + Pyridine hydrobromide perbromide → this compound + Pyridine hydrobromide
Other brominating agents, such as N-bromosuccinimide (NBS), are also commonly used for the α-bromination of ketones and could be applied to the synthesis of the title compound. organic-chemistry.org These reactions often proceed via a radical or an acid-catalyzed enol/enolate pathway.
| Brominating Agent | Typical Solvent | General Conditions |
| Pyridine hydrobromide perbromide | Acetic acid | Heating |
| N-Bromosuccinimide (NBS) | Carbon tetrachloride | Radical initiator (e.g., AIBN), light |
| Copper(II) Bromide | Chloroform/Ethyl acetate | Reflux |
| Liquid Bromine | Acetic acid, Chloroform | Often with an acid catalyst |
Multi-Step Synthetic Strategies
One potential multi-step approach could begin with a more accessible starting material, such as 2-amino-4-chloropyridine. A sequence of reactions, including diazotization and substitution, could be used to introduce the desired functional groups. For instance, a Sandmeyer-type reaction could be employed to introduce a cyano group, which can then be converted to a ketone.
A plausible, though not explicitly detailed in readily available literature for this specific compound, multi-step synthesis could involve the following transformations:
Diazotization of 2-amino-4-chloropyridine: Treatment with a nitrite (B80452) source in the presence of a strong acid to form a diazonium salt.
Cyanation: Reaction of the diazonium salt with a cyanide salt (e.g., CuCN) to introduce a cyano group at the 2-position, yielding 2,4-dichloropyridine-x-carbonitrile (isomerization may occur). A more direct route to 2-chloro-4-cyanopyridine (B57802) exists from 4-cyanopyridine (B195900) N-oxide.
Grignard Reaction: Reaction of the cyanopyridine with a methylmagnesium halide to form an imine intermediate, which upon acidic hydrolysis yields 2-chloro-4-acetylpyridine.
α-Bromination: The final step would be the bromination of the resulting acetylpyridine as described in the previous section.
This approach offers flexibility in introducing various substituents onto the pyridine ring before the final bromination step.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The efficiency of the synthesis of this compound, particularly through the direct bromination route, is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the product yield and minimizing the formation of byproducts, such as di-brominated species or ring-brominated compounds.
Key parameters that are often optimized include:
Choice of Brominating Agent: The reactivity and selectivity of the brominating agent are critical. While liquid bromine is highly reactive, it can lead to over-bromination and is hazardous. Reagents like pyridine hydrobromide perbromide and NBS often offer better control and selectivity. nih.govorganic-chemistry.org
Solvent: The polarity and proticity of the solvent can influence the reaction mechanism and rate. For acid-catalyzed brominations, polar protic solvents like acetic acid are often used. For radical-based reactions, non-polar solvents like carbon tetrachloride are more suitable.
Temperature: The reaction temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts. Careful control of the temperature is necessary to achieve the desired outcome.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. nih.gov Stopping the reaction at the right point can prevent the formation of impurities from subsequent reactions.
Catalyst: In some cases, the addition of a catalyst can enhance the reaction rate and selectivity. For example, acid catalysts are often used in the enol-mediated bromination of ketones.
A systematic study involving the variation of these parameters can lead to a robust and high-yielding synthetic protocol.
Mechanistic Investigations of Synthetic Pathways
The primary synthetic route to this compound involves the α-bromination of a ketone. The mechanism of this reaction can proceed through two main pathways, depending on the reaction conditions.
Acid-Catalyzed Bromination:
Under acidic conditions, the reaction is believed to proceed through an enol intermediate. The mechanism involves the following steps:
Protonation of the carbonyl oxygen: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.
Enol formation: A proton is removed from the α-carbon, leading to the formation of an enol. This is typically the rate-determining step.
Nucleophilic attack by the enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of the brominating agent (e.g., Br₂).
Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the carbonyl group and yield the α-brominated product.
Base-Mediated Bromination:
While less common for selective mono-bromination due to the product being more acidic than the starting material, a base-mediated pathway is also possible. This involves the formation of an enolate ion, which then acts as a nucleophile.
Radical-Mediated Bromination:
When using initiators like light or AIBN with a brominating agent such as NBS, the reaction can proceed through a free radical mechanism. This involves the abstraction of a hydrogen atom from the α-carbon, followed by reaction with the brominating agent.
Understanding these mechanistic pathways is crucial for selecting the appropriate reaction conditions to favor the desired product and suppress side reactions.
Derivatization Strategies and Analog Library Generation
This compound is a valuable electrophilic building block for the synthesis of a wide range of heterocyclic compounds. The presence of the reactive α-bromo ketone functionality allows for facile reaction with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
A significant application of this compound is in the synthesis of substituted imidazo[1,2-a]pyridines, which are a class of compounds with diverse biological activities. The general synthetic approach involves the condensation of this compound with an aminopyridine derivative.
For example, a multi-step synthesis starting from this compound hydrobromide has been reported for the preparation of inhibitors of mitogen-activated protein kinase-activated protein kinase-2 (MK2), which are of interest for the treatment of cytokine-mediated conditions. researchgate.net
The α-bromo ketone can react with a variety of nucleophiles to generate a library of analogs:
Amines: Reaction with primary or secondary amines can lead to the formation of α-amino ketones or, through subsequent cyclization, various nitrogen-containing heterocycles.
Thioureas and Thioamides: These nucleophiles can be used to construct thiazole (B1198619) and related sulfur-containing heterocyclic systems.
Carboxylates and other O-nucleophiles: Reaction with oxygen nucleophiles can lead to the formation of α-acyloxy ketones.
Carbon nucleophiles: Enolates and other carbanions can react with the α-bromo ketone to form new carbon-carbon bonds.
This versatility makes this compound a key intermediate for generating libraries of compounds for drug discovery and other applications.
Chemical Reactivity and Reaction Pathways of 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone
Nucleophilic Substitution Reactions
The primary site for nucleophilic attack in 2-Bromo-1-(2-chloropyridin-4-yl)ethanone is the carbon atom bearing the bromine atom. This is due to the electron-withdrawing effect of the adjacent carbonyl group, which makes this carbon electrophilic, and the fact that bromide is a good leaving group.
Halogen Atom Exchange Reactions
One of the fundamental nucleophilic substitution reactions for α-bromoketones is the exchange of the bromine atom for another halogen. The Finkelstein reaction, for instance, allows for the conversion of α-bromoketones to α-iodoketones by treatment with an iodide salt, typically sodium iodide, in a suitable solvent like acetone. The success of this SN2 reaction is often driven by the precipitation of the less soluble sodium bromide from the reaction mixture, shifting the equilibrium towards the product. It is highly probable that this compound would undergo this transformation to yield 2-Iodo-1-(2-chloropyridin-4-yl)ethanone.
Table 1: Expected Halogen Exchange Reaction
| Reactant | Reagent | Expected Product | Reaction Type |
|---|
Reactions with Amine Nucleophiles
α-Bromoketones are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds through reactions with amine nucleophiles. A prominent example is the synthesis of imidazo[1,2-a]pyridines. This reaction typically involves the initial SN2 reaction of a 2-aminopyridine (B139424) derivative with the α-bromoketone, followed by an intramolecular cyclization and dehydration. In the case of this compound, reaction with a substituted 2-aminopyridine would be expected to yield a substituted 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine. The reaction with primary and secondary amines can also lead to the formation of α-aminoketones.
Table 2: Anticipated Reactions with Amine Nucleophiles
| Amine Nucleophile | Expected Product Type | Significance |
|---|---|---|
| Substituted 2-Aminopyridines | Imidazo[1,2-a]pyridine (B132010) derivatives | Synthesis of fused heterocyclic systems with potential biological activity. |
Interactions with Other Heteroatom Nucleophiles
Beyond nitrogen nucleophiles, this compound is expected to react with a range of other heteroatom nucleophiles, particularly those containing sulfur. The Hantzsch thiazole (B1198619) synthesis is a classic example where α-haloketones react with thioamides or thioureas to form thiazole rings. Specifically, the reaction of this compound with thiourea (B124793) would likely proceed via initial nucleophilic attack by the sulfur atom, followed by cyclization and dehydration to afford a 2-amino-4-(2-chloropyridin-4-yl)thiazole. Reactions with other sulfur nucleophiles, such as thiols, would lead to the formation of α-thioketones. Oxygen nucleophiles, like carboxylates, can also displace the bromide to form α-acyloxyketones.
Table 3: Predicted Reactions with Heteroatom Nucleophiles
| Nucleophile | Reagent Type | Expected Product |
|---|---|---|
| Thiourea | Sulfur Nucleophile | 2-Amino-4-(2-chloropyridin-4-yl)thiazole |
| Thioamides | Sulfur Nucleophile | Substituted 4-(2-chloropyridin-4-yl)thiazoles |
Oxidation and Reduction Chemistry
The ethanone (B97240) moiety of this compound can undergo both oxidation and reduction, targeting the carbonyl group.
Selective Oxidation of the Ethanone Moiety
Direct oxidation of the ethanone moiety in an α-bromoketone is not a common transformation. Typically, oxidation reactions at this position would require prior modification of the functional groups. For instance, if the carbonyl group were to be reduced to a secondary alcohol, subsequent oxidation could be achieved. However, direct oxidation of the ketone itself is generally energetically unfavorable.
Reduction Processes and Product Profiles
The carbonyl group of this compound is susceptible to reduction by various hydride reagents. A common and mild reducing agent is sodium borohydride (B1222165) (NaBH₄), which is known to selectively reduce ketones in the presence of other functional groups like haloalkanes. researchgate.net The expected product of such a reduction would be the corresponding halohydrin, 2-bromo-1-(2-chloropyridin-4-yl)ethanol. researchgate.net This reduction creates a new chiral center, and in the absence of a chiral catalyst, a racemic mixture of the alcohol would be formed.
More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would also reduce the carbonyl group but might lead to further reactions, including the potential reduction of the chloro-substituent on the pyridine (B92270) ring or even reductive debromination, depending on the reaction conditions. Chemoselective reduction to preserve the halogen atoms while reducing the ketone is a key consideration in the synthetic utility of such compounds.
Table 4: Expected Reduction Products
| Reducing Agent | Expected Major Product | Key Features of the Reaction |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(2-chloropyridin-4-yl)ethanol | Chemoselective reduction of the ketone. |
Cross-Coupling Reactions for Advanced Molecular Structures
The 2-chloropyridine (B119429) core of this compound is amenable to various palladium and nickel-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds at the C2 position of the pyridine ring.
One of the most widely employed methods for forming carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction typically involves the coupling of a halide, in this case, the 2-chloro substituent, with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium catalyst and a base. For 2-chloropyridines, this reaction provides a powerful tool for the synthesis of 2-arylpyridine derivatives. acs.org The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligands, base, and solvent system. researchgate.net
Nickel-catalyzed cross-electrophile coupling reactions have also emerged as a powerful method for forming C(sp²)-C(sp³) bonds. nih.govnih.gov This approach allows for the coupling of two different electrophiles, such as a 2-chloropyridine and an alkyl bromide. This methodology is particularly useful for introducing alkyl chains at the 2-position of the pyridine ring, a transformation that can be challenging using traditional methods that require the preparation of organometallic reagents. nih.gov The reaction is typically carried out in the presence of a nickel catalyst, a suitable ligand, and a reducing agent.
The following table summarizes representative cross-coupling reactions applicable to the 2-chloropyridine moiety, based on analogous systems.
| Reaction Type | Coupling Partner | Catalyst/Reagents | Expected Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-Aryl-4-acetylpyridine derivative |
| Nickel-catalyzed Cross-Electrophile Coupling | Alkyl bromide | Nickel catalyst (e.g., NiBr₂·3H₂O), Ligand (e.g., bathophenanthroline), Reducing agent (e.g., Mn⁰) | 2-Alkyl-4-acetylpyridine derivative |
Electrophilic Reactivity and Functionalization
The electrophilic character of this compound is manifested at two primary sites: the α-carbon of the ketone and the carbon atoms of the pyridine ring.
The most prominent electrophilic site is the carbon atom attached to the bromine, which is part of an α-bromo ketone functional group. Alpha-haloketones are well-established as potent electrophiles and are highly reactive towards a variety of nucleophiles. nih.gov A classic and significant application of this reactivity is in the synthesis of fused heterocyclic systems. For instance, α-bromo ketones readily react with 2-aminopyridines in a condensation reaction to form imidazo[1,2-a]pyridines, a scaffold of considerable importance in medicinal chemistry. bio-conferences.orgresearchgate.net The reaction mechanism involves an initial nucleophilic attack by the pyridine nitrogen of 2-aminopyridine on the electrophilic α-carbon, displacing the bromide ion. This is followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org This transformation highlights the utility of the α-bromo ketone moiety as a key electrophilic component for constructing complex heterocyclic structures. ijres.org
Furthermore, the pyridine ring itself, being substituted with two electron-withdrawing groups (the 2-chloro and 4-acetyl groups), is activated towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.gov The chlorine atom at the C2 position is a suitable leaving group in such reactions. Nucleophiles can attack the electron-deficient C2 position, leading to the displacement of the chloride ion. askfilo.comyoutube.com The rate and feasibility of these SNAr reactions are enhanced by the presence of the acetyl group at the C4 position, which helps to stabilize the intermediate Meisenheimer complex. researchgate.net A wide range of nucleophiles, including amines, alkoxides, and thiolates, can participate in these reactions, providing a direct route for the functionalization of the pyridine ring at the C2 position. wikipedia.orgnih.gov
The table below outlines the key electrophilic reactions involving this compound, with examples based on the reactivity of analogous compounds.
| Reaction Type | Reactive Site | Reagent | Product Type |
|---|---|---|---|
| Heterocycle Formation (e.g., Imidazo[1,2-a]pyridine synthesis) | α-Carbon of the ketone | 2-Aminopyridine derivatives | Substituted imidazo[1,2-a]pyridines |
| Nucleophilic Aromatic Substitution (SNAr) | C2 position of the pyridine ring | Amines, Alkoxides, Thiols | 2-Substituted-4-acetylpyridine derivatives |
Applications of 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone in Organic Synthesis and Materials Science
Role as a Key Intermediate in Complex Molecule Synthesis
The primary application of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone in organic synthesis is its role as a key intermediate in the construction of complex, biologically active molecules, most notably in the field of medicinal chemistry. Its α-bromo ketone functionality is highly reactive and serves as an electrophilic handle for forming new carbon-heteroatom and carbon-carbon bonds, which is fundamental to building the core scaffolds of many pharmaceutical compounds.
A significant area where this building block is critical is in the synthesis of small molecule kinase inhibitors. ed.ac.uk Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking the action of protein kinases, enzymes that are often dysregulated in cancer cells. ed.ac.uk Many of these inhibitors, such as Dasatinib and its analogues, contain a central aminothiazole ring. nih.govnih.gov The synthesis of this crucial ring system often begins with an α-bromo ketone, such as this compound. asianpubs.org The reaction of this intermediate with a thiourea (B124793) derivative, known as the Hantzsch thiazole (B1198619) synthesis, directly forms the substituted aminothiazole core that is essential for binding to the ATP pocket of the target kinase. mdpi.comnih.gov
The 2-chloropyridin-4-yl portion of the molecule is not merely a spectator; it becomes an integral part of the final complex molecule, often serving as a key interaction point with the protein target or as a vector for attaching other functional groups to modulate the drug's solubility, cell permeability, and pharmacokinetic properties. nih.gov The design of novel Dasatinib analogues and other kinase inhibitors frequently involves modifying the groups attached to the core heterocyclic structure, and intermediates like this compound provide a reliable and efficient route to generate libraries of these complex molecules for drug discovery screening. nih.govasianpubs.orgimsa.edu
| Intermediate | Reaction Type | Product Class | Therapeutic Target Example |
| This compound | Hantzsch Thiazole Synthesis | Aminothiazole Derivatives | Protein Kinase Inhibitors (e.g., Dasatinib Analogues) nih.govasianpubs.org |
| This compound | Cyclocondensation | Imidazo[1,2-a]pyridines | Various (Antiviral, Anticancer) rsc.org |
Construction of Diverse Heterocyclic Frameworks
Beyond its role in specific drug synthesis pathways, this compound is a powerful reagent for constructing a wide variety of heterocyclic frameworks, which are foundational structures in medicinal and agrochemical research.
Thiazole Derivatives: The most prominent reaction involving this compound is the Hantzsch thiazole synthesis. organic-chemistry.orgasianpubs.org This reaction involves the cyclocondensation of an α-halo ketone with a thioamide-containing compound, most commonly thiourea or a substituted thiourea. mdpi.com The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon, followed by intramolecular cyclization and dehydration to yield the aromatic thiazole ring. This method is highly efficient and provides direct access to 2-amino-4-substituted thiazoles. analis.com.my
Reactant A: this compound
Reactant B: Thiourea
Product: 2-Amino-4-(2-chloropyridin-4-yl)thiazole
This resulting thiazole is itself a versatile intermediate, ready for further functionalization at the amino group or the pyridine (B92270) ring.
Fused Heterocyclic Systems: Another significant application is in the synthesis of fused bicyclic heterocycles, such as imidazo[1,2-a]pyridines. rsc.orgresearchgate.net These scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. rsc.org The synthesis is typically achieved by reacting an α-bromo ketone with a 2-aminopyridine (B139424). In this case, this compound can react with various substituted 2-aminopyridines. The reaction involves initial N-alkylation of the aminopyridine followed by an intramolecular cyclization and dehydration, yielding the imidazo[1,2-a]pyridine (B132010) core. organic-chemistry.orgchemrxiv.org This provides a modular and effective route to novel compounds with potential therapeutic applications. beilstein-journals.org
| Heterocyclic Framework | Key Reactants | General Reaction |
| Thiazoles | This compound + Thiourea/Thioamide | Hantzsch Synthesis organic-chemistry.orgnih.gov |
| Imidazo[1,2-a]pyridines | This compound + 2-Aminopyridine | Cyclocondensation researchgate.netorganic-chemistry.org |
| Imidazo[2,1-b]thiazoles | This compound + 2-Aminothiazole | Cyclocondensation nih.gov |
Contributions to Advanced Material Development
While the primary documented use of this compound is in organic synthesis for pharmaceutical applications, its molecular structure contains features that are highly relevant to materials science. The pyridine ring is a well-established coordinating ligand for a vast array of metal ions. acs.org This ability to bind to metals is fundamental to the construction of advanced materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). rsc.orgacs.org
Pyridine-based ligands are widely used to create functional materials with applications in optoelectronics, catalysis, and energy storage. elsevierpure.comfrontiersin.org The nitrogen atom on the pyridine ring acts as a Lewis base, forming stable coordinate bonds with metal centers. By reacting this compound to modify or remove the reactive α-bromo ketone group, the resulting pyridyl derivative can be used as a ligand. For example, reduction of the ketone to an alcohol or its conversion to another heterocyclic system (like the thiazoles mentioned previously) would yield a molecule capable of acting as a linker in the self-assembly of coordination polymers. otago.ac.nzmdpi.com
These materials can exhibit fascinating and useful properties, such as porosity, luminescence, or electrochromism, which are dictated by the geometry of the metal centers and the structure of the organic ligands that connect them. frontiersin.orgrsc.org Although specific examples using this compound as a precursor for advanced materials are not yet widespread in the literature, its inherent pyridine scaffold makes it a promising candidate for future development in this area. frontierspecialtychemicals.com
Pharmacological and Biological Research Perspectives of 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone and Its Derivatives
Exploration in Medicinal Chemistry Programs
The core structure of 2-bromo-1-(2-chloropyridin-4-yl)ethanone makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules. The presence of the reactive α-bromo ketone group allows for a variety of chemical modifications, enabling the creation of a library of derivatives. libretexts.orgmasterorganicchemistry.comlibretexts.org These derivatives can then be screened for various biological activities, with the aim of identifying lead compounds for drug development. The pyridine (B92270) nucleus itself is a common feature in many established drugs, and its combination with halogen substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.
Investigation of Antimicrobial and Antifungal Activities
Derivatives of pyridine and related heterocyclic compounds have been extensively investigated for their antimicrobial and antifungal properties. The structural characteristics of this compound suggest that its derivatives could exhibit significant activity against a range of microbial pathogens.
Research on analogous compounds has demonstrated promising results. For instance, a study on novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone showed potent antifungal activity against various Candida strains, with Minimum Inhibitory Concentrations (MICs) for most clinical strains of C. albicans ranging from 0.00195 to 0.0078 μg/mL. nih.gov Furthermore, at a concentration of 32 μg/mL, this compound exhibited fungicidal activity against nine of the tested Candida strains. nih.gov
The antimicrobial potential of pyridine derivatives is also well-documented. A series of 1-alkyl-2-(4-pyridyl)pyridinium bromides displayed notable activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov The introduction of a membrane-permeabilizing agent enhanced the activity of these compounds against Gram-negative organisms. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial and antifungal agents.
| Compound | Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical strains) | MIC Range | 0.00195 - 0.0078 µg/mL | nih.gov |
| 2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida strains (9 tested) | Fungicidal Concentration | 32 µg/mL | nih.gov |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | Staphylococcus aureus | Activity | Most active against this organism | nih.gov |
Anticancer Research and Cytotoxicity Mechanisms
The pyridine scaffold is a key component in numerous anticancer drugs, and the introduction of halogen atoms can enhance the cytotoxic effects of these compounds. Research into compounds structurally related to this compound indicates a potential for anticancer activity.
For example, synthetic analogs of daunorubicin (B1662515) containing 2'-bromo and 2'-chloro substitutions have demonstrated high in vivo activity in P-388 lymphocytic leukemia assays. nih.gov This highlights the potential of halogenated derivatives in cancer chemotherapy. Furthermore, various pyrazoline derivatives, which can be synthesized from α,β-unsaturated ketones, have shown the ability to inhibit cell proliferation and induce programmed cell death in several cancer cell lines. researchgate.net
The cytotoxicity of such compounds is often linked to their ability to interfere with key cellular processes. While the precise mechanisms for derivatives of this compound are yet to be elucidated, the presence of the reactive α-bromo ketone suggests a potential for interaction with cellular nucleophiles, such as cysteine residues in proteins, which could lead to the disruption of essential cellular functions and ultimately, cell death.
| Compound Class/Derivative | Cancer Model | Observed Activity | Reference |
|---|---|---|---|
| 2'-Bromo- and 2'-chloro-deaminodaunorubicin analogs | P-388 lymphocytic leukemia | High in vivo activity | nih.gov |
| Pyrazoline derivatives | Various cancer cell lines | Inhibition of cell proliferation and induction of apoptosis | researchgate.net |
Molecular Target Interactions and Elucidation of Biological Mechanisms
Understanding the molecular interactions of a compound is crucial for elucidating its mechanism of action and for rational drug design. For this compound and its derivatives, several potential molecular targets and mechanisms can be hypothesized based on their structural features.
The electrophilic nature of the α-bromo ketone moiety makes it a prime candidate for forming covalent or non-covalent interactions with nucleophilic residues in the active sites of proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and the modulation of protein function. Studies on pyridine-containing M(1) positive allosteric modulators have investigated their plasma protein binding properties as a means to enhance central nervous system exposure. nih.gov Such studies are crucial for understanding the distribution and availability of a drug candidate in the body.
The α-bromo ketone structure is known to be a powerful reversible inhibitor of certain enzymes, such as carboxypeptidase A. nih.gov This suggests that derivatives of this compound could act as inhibitors for a range of enzymes, thereby modulating key metabolic pathways. For instance, indolizine (B1195054) derivatives have been studied as inhibitors of the COX-2 enzyme, a key target in anti-inflammatory drug discovery. nih.gov The pyridine nucleus in the target compound could also play a role in directing the molecule to the active site of specific enzymes, enhancing its inhibitory potential.
Insufficient Data to Generate Article on the Research Perspectives of this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient publicly available information to construct a detailed article on the pharmacological and biological research perspectives of this compound and its derivatives, as per the requested outline. Searches for its potential in neurological and inflammatory disease research, as well as its development in agrochemical applications, did not yield specific research findings.
The available data is predominantly limited to chemical supplier catalogues, which provide basic identification details such as CAS number, molecular formula, and weight. There is a notable absence of published studies, clinical trials, or patents that elaborate on its use or investigation in the specified fields of neurological disorders, inflammatory conditions, or as a potential pesticide or herbicide.
While broader classes of compounds, such as Mannich bases and 1,2,4-triazole (B32235) derivatives, are known to have applications in agrochemical and medicinal chemistry, no direct link or specific research involving this compound as a key intermediate or active ingredient in these contexts could be established from the search results.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline. The creation of content for the specified sections and subsections would require speculation due to the lack of concrete research data.
Computational Chemistry and Theoretical Investigations of 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed understanding of molecular structures and energies. Density Functional Theory (DFT) is a prominent computational method employed for this purpose due to its balance of accuracy and computational efficiency.
DFT calculations are used to determine the optimized molecular geometry of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone, corresponding to the lowest energy conformation of the molecule. ijcce.ac.ir Methods such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used to achieve reliable results for organic molecules, including pyridine (B92270) derivatives. researchgate.netjournaleras.com These calculations provide key geometric parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT is instrumental in evaluating the structural stability and molecular energy of the compound, which are influenced by the electronic effects of its substituent groups. researchgate.net
Below is a table outlining the typical parameters obtained from DFT calculations for geometric optimization.
| Parameter | Description | Significance |
| Optimized Geometry | The three-dimensional arrangement of atoms in the molecule corresponding to a minimum on the potential energy surface. | Provides insight into the molecule's shape, steric hindrance, and potential interaction sites. |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds (single, double, triple). |
| Bond Angles (°) | The angle formed between three connected atoms. | Defines the molecule's overall geometry and steric strain. |
| Dihedral Angles (°) | The angle between two intersecting planes, often used to describe the conformation around a single bond. | Determines the molecule's conformational isomers and rotational barriers. |
| Total Energy (Hartree) | The total electronic energy of the molecule in its optimized state. | Used to compare the relative stability of different isomers or chemical species. |
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). frontiersin.org This method is crucial in drug discovery and molecular biology for understanding and predicting receptor-ligand interactions.
For this compound, molecular docking studies could be performed to investigate its potential as an inhibitor for various biological targets. For instance, in studies of other bromo-pyridyl containing compounds, docking has been used to explore antimycobacterial activity by modeling interactions with enzymes like the mycobacterial InhA enzyme. journaleras.com The process involves placing the 3D structure of the ligand into the active site of the receptor and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex. frontiersin.org
Key parameters evaluated in molecular docking studies are summarized in the table below.
| Parameter | Description | Significance |
| Binding Energy (kcal/mol) | The calculated free energy of binding when the ligand associates with the receptor. A more negative value indicates stronger binding. | A primary indicator of the ligand's potency and affinity for the target receptor. |
| Inhibition Constant (Ki) | A measure of the ligand's inhibitory strength, calculated from the binding energy. Lower values signify greater inhibition. | Provides a quantitative measure of how effectively the ligand inhibits the receptor's activity. |
| Binding Pose/Orientation | The predicted three-dimensional orientation of the ligand within the receptor's active site. | Reveals specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) crucial for binding. |
| Interacting Residues | The specific amino acid residues within the receptor's active site that make contact with the ligand. | Helps to understand the mechanism of binding and can guide modifications to improve ligand affinity. |
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital)
Analysis of the electronic structure provides a deep understanding of a molecule's reactivity, stability, and intermolecular interactions.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. analis.com.my The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity; a small gap suggests high chemical reactivity and low kinetic stability. analis.com.my For halogenated heterocyclic compounds, it is sometimes necessary to consider orbitals beyond the primary frontier orbitals (e.g., LUMO+1) to accurately correlate electronic structure with observed reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). This analysis is invaluable for predicting how a molecule will interact with other chemical species.
| Analysis Type | Key Parameters | Insights Provided |
| HOMO-LUMO | EHOMO, ELUMO, Energy Gap (ΔE) | Chemical reactivity, kinetic stability, electron-donating/accepting ability, electronic and optical properties. |
| MEP | Electrostatic Potential Surface | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites for chemical reactions. |
| NBO | Stabilization Energy (E(2)), Occupancy | Intramolecular charge transfer, hyperconjugative interactions, nature of bonding, and delocalization effects. researchgate.net |
Prediction of Reaction Regioselectivity and Mechanistic Pathways
Computational methods are highly effective in predicting the regioselectivity of chemical reactions and elucidating mechanistic pathways. By analyzing the electronic properties of this compound, the most probable sites for chemical attack can be identified.
The distribution of frontier molecular orbitals is a key predictor of reactivity. For nucleophilic substitution reactions on halogenated pyridines, the reaction site can often be predicted by examining the LUMO or LUMO+1 lobes. A significant LUMO lobe centered on a carbon-halogen bond indicates that this site is susceptible to nucleophilic attack. Additionally, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated to quantitatively assess which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, thereby predicting the regioselectivity of various reactions.
Simulated Spectroscopic Properties and Vibrational Assignments
Theoretical calculations are essential for the interpretation and assignment of experimental spectroscopic data. DFT can be used to simulate the infrared (IR) and Raman spectra of this compound.
The process involves first optimizing the molecule's geometry and then calculating its vibrational frequencies at that equilibrium structure. analis.com.my The resulting theoretical spectrum provides the positions and intensities of the vibrational modes. These computed frequencies can be compared with experimental data, allowing for a detailed and accurate assignment of each spectral band to a specific molecular motion (e.g., C=O stretching, C-Cl stretching, ring vibrations). journaleras.com Studies on related molecules like 2-chloropyridine (B119429) and 2-bromopyridine (B144113) have shown that DFT calculations can produce vibrational spectra in excellent agreement with experimental results. journaleras.com
Analysis of Nonlinear Optical Properties and Potential Optoelectronic Applications
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, such as optical switching and frequency conversion. Computational chemistry, particularly DFT, serves as a powerful tool for screening molecules for potential NLO activity.
The NLO response of a molecule is related to how its charge distribution is polarized by an external electric field. Key parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT methods. journaleras.com A large value for the first-order hyperpolarizability, often compared to that of a reference material like urea, is indicative of a strong NLO response. Molecules with extensive π-conjugation, significant intramolecular charge transfer, and a small HOMO-LUMO gap tend to exhibit enhanced NLO properties, as these features facilitate the redistribution of electron density under an electric field. Computational studies on pyridine derivatives have demonstrated their potential as NLO materials, suggesting that this compound could also possess interesting NLO characteristics. journaleras.com
| NLO Parameter | Symbol | Description | Significance for Optoelectronics |
| Dipole Moment | μ | A measure of the overall polarity of the molecule resulting from its charge distribution. | Influences molecular packing in bulk materials and overall polarizability. |
| Linear Polarizability | α | The measure of the linear response of the molecular electron cloud to an applied electric field. | Relates to the refractive index of the material. |
| First-Order Hyperpolarizability | β | The measure of the second-order, or nonlinear, response of the molecule to an applied electric field. | A key indicator of a molecule's potential for NLO applications. |
Advanced Analytical and Characterization Methodologies in 2 Bromo 1 2 Chloropyridin 4 Yl Ethanone Research
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are indispensable for the purification and purity assessment of 2-Bromo-1-(2-chloropyridin-4-yl)ethanone. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of a synthesized batch. In a typical reverse-phase HPLC setup, the compound is passed through a column with a nonpolar stationary phase, using a polar mobile phase. The retention time of the compound is a characteristic feature under specific conditions (e.g., column type, mobile phase composition, flow rate), and the area of the peak in the chromatogram corresponds to its concentration, allowing for quantitative purity analysis (e.g., >98%). synblock.com
Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is used to confirm the identity of the peak corresponding to the target compound by verifying its molecular weight, providing an additional layer of confidence in the analysis. synblock.com
Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)
Spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. While specific published spectra for this compound are proprietary to chemical suppliers, the expected spectral data can be predicted based on its structure. synblock.com
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different hydrogen atoms. The two protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet in the range of 4.5-5.0 ppm. The pyridine (B92270) ring has three aromatic protons, which would appear further downfield, typically between 7.5 and 8.8 ppm. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) would depend on their position relative to the nitrogen atom and the chloro and acetyl substituents.
¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon environment. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 185-195 ppm. The carbon of the bromomethyl group (-CH₂Br) would be found upfield, around 30-35 ppm. The five carbons of the pyridine ring would display signals in the aromatic region (approximately 120-155 ppm), with the carbon attached to the chlorine atom being significantly influenced by the halogen's electronegativity.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, a key feature in the mass spectrum is the isotopic pattern caused by the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in a characteristic cluster of peaks for the molecular ion (M), with prominent signals at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the molecular formula (C₇H₅BrClNO). uni.lu
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 233.93158 | 134.4 |
| [M+Na]⁺ | 255.91352 | 147.8 |
| [M-H]⁻ | 231.91702 | 139.7 |
| [M+K]⁺ | 271.88746 | 135.6 |
| [M]⁺ | 232.92375 | 155.1 |
Data sourced from PubChemLite. uni.lu
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, sharp peak around 1690-1710 cm⁻¹ would correspond to the C=O stretching vibration of the ketone group. The aromatic pyridine ring would exhibit C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. Absorptions corresponding to C-Cl and C-Br stretches are typically found in the fingerprint region (below 800 cm⁻¹).
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a crystallographic study would reveal the planarity of the pyridine ring, the conformation of the bromoacetyl side chain relative to the ring, and how the molecules pack together in the crystal lattice through intermolecular interactions. While crystal structures for many bromo-derivatives and substituted pyridines have been reported, a specific structure for this compound is not currently available in the public domain. mdpi.com
Thermal Analysis in Compound Stability and Synthetic Studies
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and phase behavior of a compound.
TGA measures the change in mass of a sample as a function of temperature. This analysis would determine the decomposition temperature of this compound, providing crucial information about its thermal stability and shelf-life.
DSC measures the heat flow into or out of a sample as it is heated or cooled. This can identify the melting point, as well as any other phase transitions.
While research has been conducted on the thermal properties of various pyrimidine (B1678525) and pyrazoloquinoline derivatives, specific TGA or DSC data for this compound is not readily found in published literature. semanticscholar.orgmdpi.com Such studies are vital for establishing safe handling, storage, and reaction conditions.
Dielectric Properties Investigations
Investigations into the dielectric properties of a compound, often conducted using microwave cavity spectrometers, can provide insights into its molecular structure and dynamics in solution. researchgate.net These studies measure properties like the dielectric constant and dielectric loss, from which the molecular dipole moment and relaxation time can be calculated. niscpr.res.in For a polar molecule like this compound, such research could elucidate information about intramolecular rotations and solute-solvent interactions. However, to date, specific studies on the dielectric properties of this compound have not been reported in the scientific literature.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural characterization of 2-bromo-1-(2-chloropyridin-4-yl)ethanone?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (234.48 g/mol, CHBrClNO) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve substituent positions. Computational tools like PubChem’s SMILES (C1=CN=C(C=C1C(=O)CBr)Cl) and InChI Key (BZWBRLWSWBQIBX-UHFFFAOYSA-N) can validate structural hypotheses . For crystallographic studies, employ SHELX programs (e.g., SHELXL for refinement) to resolve centrosymmetric ambiguities .
Q. How should researchers handle safety protocols for this compound?
- Methodological Answer : Use NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles. Store in amber glass bottles at room temperature to minimize photodegradation. Avoid skin contact due to potential acute toxicity; wash contaminated clothing before reuse .
Q. What synthetic routes are feasible for preparing this compound?
- Methodological Answer : Adapt bromination protocols from analogous ketones (e.g., 1-(4-methoxyphenyl)ethanone bromination in CHCl). Optimize reaction time (30–60 min) and stoichiometry (1:1 Br:substrate). Purify via recrystallization (EtO/hexane) or column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. Compare with analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) to assess substituent effects on reaction rates. Use Hammett constants (σ for Cl: +0.37; σ for Br: +0.26) to predict regioselectivity in Suzuki-Miyaura couplings .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Replicate measurements using differential scanning calorimetry (DSC) under controlled conditions. For purity discrepancies (94.5–100%), validate via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis. Cross-reference CAS registry (23794-16-3) to identify batch-specific variations .
Q. What strategies optimize stability during long-term storage or under reaction conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC monitoring. Add stabilizers (e.g., BHT at 0.1% w/w) to inhibit radical degradation. For moisture-sensitive reactions, use molecular sieves or inert atmospheres (N/Ar) .
Q. How can computational models predict biological activity for this compound?
- Methodological Answer : Dock the compound into enzyme active sites (e.g., kynurenine 3-monooxygenase) using AutoDock Vina. Validate predictions with in vitro assays (IC measurements). Compare with fluorinated analogs (e.g., 2-bromo-1-(5-fluoropyridin-2-yl)ethanone) to assess halogen-dependent bioactivity .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting biological activity data across structurally similar compounds?
- Methodological Answer : Build a QSAR (quantitative structure-activity relationship) model using descriptors like logP, polar surface area, and halogen electronegativity. Test hypotheses with orthogonal assays (e.g., microbial growth inhibition vs. enzyme kinetics) to isolate mechanism-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
